molecular formula C17H19NO5S B1305646 3-(4-Methoxy-phenyl)-3-(toluene-4-sulfonylamino)-propionic acid CAS No. 295344-96-6

3-(4-Methoxy-phenyl)-3-(toluene-4-sulfonylamino)-propionic acid

Cat. No.: B1305646
CAS No.: 295344-96-6
M. Wt: 349.4 g/mol
InChI Key: PQGPQQVCVMNUQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Methoxy-phenyl)-3-(toluene-4-sulfonylamino)-propionic acid is a useful research compound. Its molecular formula is C17H19NO5S and its molecular weight is 349.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Structural Analysis and Conformational Variations : The synthesis and crystal structures of compounds related to 3-(4-Methoxy-phenyl)-3-(toluene-4-sulfonylamino)-propionic acid have been studied. These studies provide insights into the L-tyrosine cores of molecules, their conformational differences, and intramolecular interactions like aromatic π–π stacking and short C-H···O interactions, which are crucial for understanding molecular behavior and properties (Khan et al., 2011).

  • Solvent Influence on Chemical Reactions : Research has shown that the solvent used in chemical reactions can significantly influence the outcomes, particularly regarding the regioselectivity of certain reactions involving similar compounds. This understanding is vital for optimizing synthetic pathways and achieving desired product yields (Bänziger et al., 2002).

  • Chemical Synthesis and Applications : Various studies have focused on the synthesis and applications of related compounds. For example, the preparation of 1-alkenyl phenyl sulfides through reactions involving similar chemical structures has been reported, which is relevant for developing new synthetic routes in organic chemistry (Sugimura & Takei, 1984).

  • Polymer and Material Science : In the field of materials science, research on sulfonated poly(arylene ether sulfone) copolymers, which relate to the methoxy group in the compound's structure, has been conducted. These materials have potential applications in proton exchange membranes for fuel cells, demonstrating the compound's relevance in advanced material applications (Kim et al., 2008).

  • Oxidation Reactions and Mechanistic Insights : Studies on the electrochemical oxidation of compounds containing methoxy and sulfide groups similar to this compound have provided insights into the mechanisms of oxidation reactions. Such research is critical for understanding the chemical behavior and potential applications of these compounds in various oxidation processes (Elinson et al., 1987).

Properties

IUPAC Name

3-(4-methoxyphenyl)-3-[(4-methylphenyl)sulfonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO5S/c1-12-3-9-15(10-4-12)24(21,22)18-16(11-17(19)20)13-5-7-14(23-2)8-6-13/h3-10,16,18H,11H2,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQGPQQVCVMNUQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(CC(=O)O)C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80385403
Record name 3-(4-Methoxyphenyl)-3-[(4-methylbenzene-1-sulfonyl)amino]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80385403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

295344-96-6
Record name 3-(4-Methoxyphenyl)-3-[(4-methylbenzene-1-sulfonyl)amino]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80385403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Methoxy-phenyl)-3-(toluene-4-sulfonylamino)-propionic acid
Reactant of Route 2
Reactant of Route 2
3-(4-Methoxy-phenyl)-3-(toluene-4-sulfonylamino)-propionic acid
Reactant of Route 3
Reactant of Route 3
3-(4-Methoxy-phenyl)-3-(toluene-4-sulfonylamino)-propionic acid
Reactant of Route 4
Reactant of Route 4
3-(4-Methoxy-phenyl)-3-(toluene-4-sulfonylamino)-propionic acid
Reactant of Route 5
Reactant of Route 5
3-(4-Methoxy-phenyl)-3-(toluene-4-sulfonylamino)-propionic acid
Reactant of Route 6
Reactant of Route 6
3-(4-Methoxy-phenyl)-3-(toluene-4-sulfonylamino)-propionic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.